molecular formula C20H18N4O3S B2900009 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 1021071-79-3

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide

Katalognummer: B2900009
CAS-Nummer: 1021071-79-3
Molekulargewicht: 394.45
InChI-Schlüssel: IQKZSYXXWCIULU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety and linked to a 6-methylbenzo[d]thiazol-2-yl group via a butanamide chain. Pyridazine derivatives are known for their pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The furan ring contributes to electron-rich aromatic interactions, while the benzo[d]thiazole moiety enhances metabolic stability and binding affinity to biological targets .

Eigenschaften

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-6-7-15-17(12-13)28-20(21-15)22-18(25)5-2-10-24-19(26)9-8-14(23-24)16-4-3-11-27-16/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKZSYXXWCIULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide (Target) C₁₉H₁₈N₄O₃S 394.44 Furan-2-yl, 6-methylbenzo[d]thiazol-2-yl Inferred antimicrobial potential
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) C₁₇H₁₄N₄O₆S 402.38 4-Nitrobenzyloxy, benzenesulfonamide High-yield synthesis (91%), NMR data
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide (CAS 946322-32-3) C₁₈H₁₈N₄O₂S 354.40 p-Tolyl, thiazol-2-yl Simplified side chain, lower MW
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1) C₁₈H₁₇N₃O₄ 339.34 Furan-2-yl, 4-methoxybenzyl Acetamide linker, reduced complexity

Key Observations:

Substituent Impact on Bioactivity: The target compound’s 6-methylbenzo[d]thiazol-2-yl group may enhance binding to bacterial enzymes compared to simpler thiazol-2-yl (CAS 946322-32-3) or 4-methoxybenzyl (CAS 1246045-01-1) groups .

Synthetic Accessibility :

  • Compounds like 5b are synthesized via benzyl bromide alkylation in DMF/K₂CO₃, achieving high yields (91%) . In contrast, the target compound likely requires more complex coupling steps due to its butanamide-thiazole linkage.

Pharmacological Potential: Triazolothiadiazole analogs with benzofuran moieties (e.g., 4a-g) demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the target compound’s furan-thiazole combination could yield similar effects .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential heterocyclic coupling and functional group modifications. Key steps include:

  • Step 1 : Cyclocondensation of furan-2-carbaldehyde with hydrazine derivatives to form the pyridazinone core .
  • Step 2 : Nucleophilic substitution to attach the benzo[d]thiazole moiety via amide bond formation .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide coupling to improve yields (70–85%) . Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent connectivity and hydrogen bonding in the pyridazinone core .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation and intermolecular interactions .

Q. How can researchers identify potential biological targets for this compound using computational and experimental approaches?

  • Methodological Answer :

  • Computational : Perform molecular docking against kinase or protease targets (e.g., EGFR, COX-2) using AutoDock Vina or Schrödinger Suite. Prioritize targets with binding affinity scores ≤ −8.0 kcal/mol .
  • Experimental : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics (KD values) .
  • Phenotypic Screening : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines (IC50) and compare to known inhibitors .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyridazinone derivatives with varying substituents?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with modifications to the furan, benzo[d]thiazole, or butanamide groups. For example:
Substituent ModificationBiological ImpactSource
Replacement of furan with thiopheneAlters electron density; enhances enzyme inhibition
Methyl vs. nitro groups on benzo[d]thiazoleAffects solubility and target selectivity
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

Q. How can in silico modeling techniques (e.g., molecular dynamics simulations) predict the compound’s binding mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy (ΔG). A ΔG ≤ −40 kJ/mol suggests strong inhibition .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridazinone) using MOE or Phase .

Q. What experimental approaches can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives due to rapid metabolism .
  • Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

Q. How can researchers optimize reaction yields in multi-step syntheses while maintaining high purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; optimize ligand ratios (e.g., SPhos) to reduce byproducts .
  • Solvent Selection : Replace DCM with THF/water mixtures to improve solubility of hydrophilic intermediates .
  • Workflow Automation : Use flash chromatography systems (e.g., Biotage Isolera) for reproducible purification of intermediates .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions for drug development?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via LC-MS .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C preferred) .
  • In Vitro Plasma Stability : Mix with human plasma (37°C, 1h) and quantify parent compound using UPLC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.